molecular formula C18H17ClFNO3 B11084809 Ethyl 3-(2-chlorophenyl)-3-[(2-fluorobenzoyl)amino]propanoate

Ethyl 3-(2-chlorophenyl)-3-[(2-fluorobenzoyl)amino]propanoate

Cat. No.: B11084809
M. Wt: 349.8 g/mol
InChI Key: SUOHDFKHJZDNJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-chlorophenyl)-3-[(2-fluorobenzoyl)amino]propanoate is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenyl group, a fluorobenzoyl group, and an amino propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chlorophenyl)-3-[(2-fluorobenzoyl)amino]propanoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The reaction begins with the preparation of an intermediate compound, such as 2-chlorophenylacetic acid, which is then converted to its corresponding acid chloride using thionyl chloride.

    Amidation Reaction: The acid chloride is reacted with 2-fluorobenzamide in the presence of a base, such as triethylamine, to form the amide intermediate.

    Esterification: The final step involves the esterification of the amide intermediate with ethanol in the presence of a catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorophenyl)-3-[(2-fluorobenzoyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl and fluorobenzoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(2-chlorophenyl)-3-[(2-fluorobenzoyl)amino]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-(2-chlorophenyl)-3-[(2-fluorobenzoyl)amino]propanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(2-chlorophenyl)-3-[(2-fluorobenzoyl)amino]propanoate can be compared with other similar compounds, such as:

    Ethyl 3-(2-chlorophenyl)-3-[(2-bromobenzoyl)amino]propanoate: This compound has a bromobenzoyl group instead of a fluorobenzoyl group, which may affect its reactivity and applications.

    Ethyl 3-(2-chlorophenyl)-3-[(2-methylbenzoyl)amino]propanoate: The presence of a methyl group can influence the compound’s chemical properties and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17ClFNO3

Molecular Weight

349.8 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-[(2-fluorobenzoyl)amino]propanoate

InChI

InChI=1S/C18H17ClFNO3/c1-2-24-17(22)11-16(12-7-3-5-9-14(12)19)21-18(23)13-8-4-6-10-15(13)20/h3-10,16H,2,11H2,1H3,(H,21,23)

InChI Key

SUOHDFKHJZDNJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.